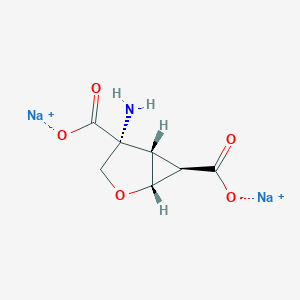

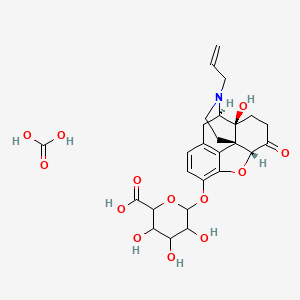

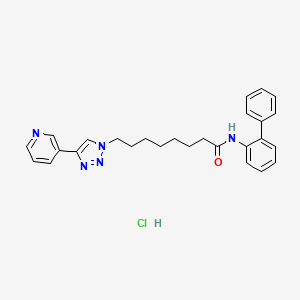

![molecular formula C31H31N5O3 B1150301 (1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1150301.png)

(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

カタログ番号 B1150301

分子量: 521.61

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NAADP inhibitor. Prevents Ca2+ oscillations in rat cardiomyocytes in vitro during simulated ischemia and reperfusion, but exhibits no significant effect on Ca2+ sparks. Significantly reduces infarct size in rat cardiac ischemia/reperfusion model in vivo.

科学的研究の応用

Anti-HIV Activity

- β-Carboline derivatives, structurally similar to the compound , have been synthesized and evaluated for their selective anti-HIV-2 activity. These derivatives demonstrated significant inhibition of the HIV-2 strain, indicating potential applications in HIV-2 therapy (Ashok et al., 2015).

Cancer Therapy and Chemoprevention

- Tetrahydro-β-carboline derivatives have been identified for their potential as anticancer and chemopreventive agents. They exhibit significant activities, such as induction of quinone reductase 1 (QR1), inhibition of nitric oxide (NO) production, and aromatase inhibition, making them promising leads in cancer therapy and prevention (Zhang et al., 2018).

Antimicrobial Properties

- A range of pyridine derivatives, which share structural similarities with the compound , have been synthesized and shown to possess variable and modest antimicrobial activities against different strains of bacteria and fungi. This suggests possible applications in the development of new antimicrobial agents (Patel et al., 2011).

Analgesic Activity

- Piperazine-1-carboxamide derivatives, which are structurally related, have shown promise in alleviating chronic pain in preclinical studies. This indicates potential applications in the development of new analgesic agents (Nie et al., 2020).

Antioxidant Properties

- 6-Methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction, exhibit moderate antioxidant properties. This suggests their potential use in creating β-carboline antioxidants for various applications (Goh et al., 2015).

Selective Estrogen Receptor Downregulation

- The discovery of orally bioavailable selective estrogen receptor downregulators (SERDs) using the 1H-pyrido[3,4-b]indole motif, similar to the compound , is significant. This has applications in the treatment of advanced estrogen receptor-positive breast cancer (De Savi et al., 2015).

Serotonergic Activity

- Indole-alkyl-amines and aryl-piperazine structures, similar to this compound, have been identified as potent and selective serotonergic 5-HT(1A) agonists. This suggests potential therapeutic applications in mood disorders (Heinrich et al., 2004).

特性

分子式 |

C31H31N5O3 |

|---|---|

分子量 |

521.61 |

IUPAC名 |

(1R,3S)-1-[3-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C31H31N5O3/c1-39-28-11-10-20(29-30-24(17-26(34-29)31(37)38)23-7-3-4-8-25(23)33-30)16-22(28)19-35-12-14-36(15-13-35)27-9-5-2-6-21(27)18-32/h2-11,16,26,29,33-34H,12-15,17,19H2,1H3,(H,37,38)/t26-,29+/m0/s1 |

SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6C#N |

同義語 |

(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

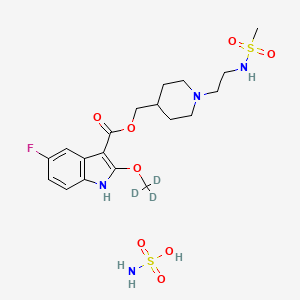

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)

![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)